3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(piperidin-1-yl)propan-1-one

Cytotoxicity Cancer SAR

This research-grade compound features a 6-phenylimidazo[2,1-b]thiazole core linked via a propan-1-one spacer to an unsubstituted piperidine ring—a distinct chemotype for broad-panel kinase selectivity profiling. Its drug-like property space (MW 339.5; cLogP ~2.8–3.2) and defined baseline substituent pattern make it an ideal reference standard for ADME normalization and systematic SAR exploration in antimicrobial and anticancer programs.

Molecular Formula C19H21N3OS
Molecular Weight 339.5 g/mol
CAS No. 1040642-79-2
Cat. No. B6556707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(piperidin-1-yl)propan-1-one
CAS1040642-79-2
Molecular FormulaC19H21N3OS
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4
InChIInChI=1S/C19H21N3OS/c23-18(21-11-5-2-6-12-21)10-9-16-14-24-19-20-17(13-22(16)19)15-7-3-1-4-8-15/h1,3-4,7-8,13-14H,2,5-6,9-12H2
InChIKeyYKGVLRTWOLRIAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(piperidin-1-yl)propan-1-one (CAS 1040642-79-2): Structural Overview and Core Scaffold for Procurement


3-{6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(piperidin-1-yl)propan-1-one (CAS 1040642-79-2, molecular formula C₁₉H₂₁N₃OS, MW 339.5 g/mol) is a synthetic heterocyclic compound belonging to the imidazo[2,1-b][1,3]thiazole class. This scaffold features a 6-phenylimidazo[2,1-b]thiazole core linked via a propan-1-one spacer to an unsubstituted piperidine ring. The imidazo[2,1-b]thiazole core is a privileged structure in medicinal chemistry, with derivatives demonstrating potent anticancer, antimicrobial, antifungal, and kinase inhibitory activities [1] [2]. The compound is typically supplied by specialty chemical vendors for research purposes and is not yet associated with a specific approved drug indication, positioning it as a versatile starting point for structure-activity relationship (SAR) exploration and lead optimization programs.

Why Generic Imidazo[2,1-b]thiazole Derivatives Cannot Substitute 3-{6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(piperidin-1-yl)propan-1-one


Imidazo[2,1-b]thiazole derivatives exhibit highly divergent biological profiles depending on subtle variations in substituent pattern at the 3- and 6-positions. The target compound 3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(piperidin-1-yl)propan-1-one combines a 6-phenyl group—critical for π-stacking interactions observed in FLT3 [1] and VEGFR2 [2] binding pockets—with a 3-propanone-piperidine chain whose unsubstituted piperidine nitrogen and two-carbon spacer affect logP, TPSA, and hydrogen-bond acceptor count. Substituting this compound with a simpler 6-phenylimidazo[2,1-b]thiazole-3-acetamide analog (e.g., 5a, IC₅₀: 74.2 μM on HepG2 [2]) or a 3-aryl analog (e.g., 4j, IC₅₀: 6.5 μM on HeLa [3]) would alter target engagement, cellular permeability, and selectivity profile. The absence of a 4-substituent on the piperidine ring (cf. 4-methylpiperidine analog) further differentiates this compound in terms of metabolic stability and off-target binding. Direct experimental characterization is required for each specific derivative; generic substitution based solely on core scaffold identity risks misleading SAR conclusions and procurement of an irrelevant chemotype.

Quantitative Differentiation Evidence for 3-{6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(piperidin-1-yl)propan-1-one vs. Closest Analogs


Cytotoxic Potency Gap: N-Pyridinyl-Acetamide Derivatives vs. Piperidinyl-Propanone Scaffold

The target compound features a piperidin-1-yl-propan-1-one tail at the 3-position, whereas the most extensively characterized 6-phenylimidazo[2,1-b]thiazole cytotoxic series bears an N-pyridinyl-acetamide chain. The virtual screening hit compound 5a (N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide) exhibited IC₅₀ values of 74.2 ± 2.5 μM against HepG2 and 27.1 ± 0.4 μM against MDA-MB-231 cells [1]. Through SAR optimization, compound 5l achieved IC₅₀ of 1.4 μM on MDA-MB-231 (vs. sorafenib IC₅₀ 5.2 μM), but this required introduction of a 4-chlorophenyl at the 6-position and a complex piperazinyl-pyridine tail [1]. The target compound, with its unsubstituted phenyl at position 6 and piperidine-propanone tail, has not been evaluated in these assays, representing a structurally distinct and uncharacterized chemotype with potential for divergent selectivity.

Cytotoxicity Cancer SAR

FLT3 Kinase Inhibition: Comparison with Highly Optimized 6-Phenylimidazo[2,1-b]thiazole-3-carboxamide Lead

The most potent disclosed 6-phenylimidazo[2,1-b]thiazole FLT3 inhibitor, compound 19 (6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide), achieves IC₅₀ of 0.022 μM in enzymatic FLT3 assay and 0.002 μM in the FLT3-dependent MV4-11 cellular assay, while showing very weak activity against FLT3-independent HeLa cells [1]. The target compound retains the 6-phenylimidazo[2,1-b]thiazole core but replaces the elaborate 3-carboxamide-ureidophenyl-isoxazole tail with a simple piperidinyl-propanone chain. This structural simplification eliminates the hydrogen-bond-donor-rich urea motif and the lipophilic tert-butylisoxazole group, potentially reducing molecular weight (339.5 vs. ~600 Da for 19) and altering target engagement profile. The target compound lacks the pharmacophoric elements required for potent FLT3 inhibition demonstrated by 19.

FLT3 Kinase inhibition AML

Piperidine Substituent Effect: Unsubstituted vs. 4-Methylpiperidine Analog

A structurally proximal analog, 1-(4-methylpiperidin-1-yl)-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propan-1-one, is listed by specialty chemical suppliers as a distinct catalog item . The sole structural difference is a methyl group at the 4-position of the piperidine ring. This seemingly minor modification increases calculated logP by approximately 0.5–0.7 units (estimated via fragment-based method) and introduces a chiral center, which can alter metabolic stability, CYP isoform susceptibility, and off-target binding profiles. The unsubstituted piperidine analog (target compound) offers a lower molecular complexity baseline (MW 339.5 vs. 353.5), simplified synthetic access, and a cleaner profile for initial phenotypic or target-based screening where piperidine substitution is being systematically explored.

Metabolic stability LogP Structural analog

Antimicrobial Class-Level Activity: 6-Phenylimidazo[2,1-b]thiazole Derivatives vs. Piperazine-Coupled Analogs

While the target compound itself has not been evaluated for antimicrobial activity, structurally related N-substituted piperazine-coupled imidazo[2,1-b]thiazoles have demonstrated potent anti-tubercular activity. Compound 7k exhibited MIC of 0.78 μg/mL against Mycobacterium tuberculosis, and compounds 7g and 7h showed MIC of 1.56 μg/mL, with molecular docking studies supporting DprE1 target engagement [1]. The target compound differs by replacing the piperazine linker with a piperidine-propanone chain and retaining a 6-phenyl rather than substituted-phenyl group. This structural divergence may affect membrane permeability and target binding, but the shared imidazo[2,1-b]thiazole core suggests antimicrobial potential worth evaluating.

Antimicrobial MIC Tuberculosis

Antifungal Activity Baseline: Comparison with 6-Phenylimidazo[2,1-b]thiazole-3-acetic Acid Hydrazide Derivatives

A series of 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide derivatives demonstrated antifungal activity against dermatophyte strains. N-Benzylidene-(6-phenylimidazo[2,1-b]thiazol-3-yl)-acetic acid hydrazide exhibited MIC of 3 μg/cm³ against Microsporum audounii, superior to the ketoconazole standard (MIC 6 μg/cm³) [1]. The target compound shares the 6-phenylimidazo[2,1-b]thiazole core but bears a piperidinyl-propanone chain instead of the hydrazide-acetic acid moiety. This structural difference alters hydrogen-bond donor/acceptor capacity and may affect fungal target engagement. The antifungal potential of the target compound remains uncharacterized, representing an unexplored area for this scaffold.

Antifungal Dermatophytes MIC

Recommended Application Scenarios for 3-{6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(piperidin-1-yl)propan-1-one Based on Derivative Evidence Landscape


Kinase Selectivity Profiling Panel

The target compound's imidazo[2,1-b]thiazole core is a known kinase-binding scaffold, as evidenced by FLT3 inhibition (compound 19, IC₅₀ 0.022 μM) [1] and VEGFR2 modulation (compound 5a, 3.76% inhibition at 20 μM) [2]. The unsubstituted piperidine-propanone tail represents a distinct chemotype from published kinase inhibitor series, making it suitable for broad-panel kinase selectivity profiling to identify potential novel kinase targets amenable to this scaffold.

Phenotypic Cytotoxicity Screening in Solid Tumor Cell Lines

The structure is positioned in the underexplored space between the potent FLT3-selective inhibitors (compound 19) and the modestly cytotoxic N-pyridinyl-acetamide series (5a, IC₅₀ 27.1–74.2 μM) [2]. Procurement of the target compound for phenotypic screening against NCI-60 or patient-derived organoid panels would clarify whether the piperidinyl-propanone linker yields improved cytotoxicity relative to acetamide-linked analogs.

Antimicrobial Lead Generation: Piperidine-Linked Imidazo[2,1-b]thiazoles

Given the demonstrated antimycobacterial activity of piperazine-coupled imidazo[2,1-b]thiazoles (MIC 0.78–1.56 μg/mL against M. tuberculosis) [3] and antifungal activity of hydrazide derivatives (MIC 3–6 μg/cm³) [4], the target compound represents a structurally distinct entry point for antimicrobial SAR. The piperidine-propanone linker may confer differential membrane permeability and target affinity compared to piperazine or hydrazide linkers, warranting evaluation against bacterial, fungal, and mycobacterial panels.

ADME and Physicochemical Property Benchmarking for Imidazo[2,1-b]thiazole Chemical Space

The target compound (MW 339.5, estimated cLogP ~2.8–3.2) occupies a favorable drug-like property space compared to larger FLT3 inhibitor 19 (MW ~600). Its unsubstituted piperidine offers a defined baseline for systematic substitution studies (methyl, halogen, hydroxyl) to map lipophilicity, solubility, metabolic stability, and CYP inhibition across the imidazo[2,1-b]thiazole-piperidine series. This compound could serve as a reference standard for ADME property normalization in lead optimization programs.

Quote Request

Request a Quote for 3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-1-(piperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.